Cas no 117415-48-2 (1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-)
![1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- structure](https://fr.kuujia.com/scimg/cas/117415-48-2x500.png)
117415-48-2 structure
Nom du produit:1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
- (2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
- 1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-met
- fumonisin A1
- (2R,2'R)-2,2'-{[(5R,6R,7S,9S,11R,16S,18R,19R)-19-(acetylamino)-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-
- 1,1'-(1-(12-Acetylamino-4,9,11-trihydroxy-2-methyltridecyl)-2-(1-methylpentyl)-1,2-ethanediyl) 1,2,3-propanetricarboxylate
- 1,2,3-Propanetricarboxylic acid, 1,1'-(1-((2S,4R,9R,11S,12S)-12-acetylamino-4,9,11-trihydroxy-2-methyltridecyl)-2-((1R)-1-methylpentyl)-1,2-ethanediyl) ester, (2R,2'R)-
- TA422003JX
- 1,2,3-PROPANETRICARBOXYLIC ACID, 1,1'-(1-((2S,4R,9R,11S,12S)-12- ACETYLAMINO-4,9,11-TRIHYDROXY-2-METHYLTRIDECYL)-2-((1R)-1-METHYLPENTYL)-1,2-ETHANEDIYL) ESTER,(2R,2'R)-
- DTXSID40151782
- CHEBI:184800
- UNII-TA422003JX
- 117415-48-2
- Q27289864
- 1,2,3-Propanetricarboxylic acid 1,1'-[1-[12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-(1-methylpentyl)-1,2-ethanediyl] ester, 9CI
- 2-[2-[19-acetamido-6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
-
- Piscine à noyau: InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1
- La clé Inchi: ADACAMXIRQREOB-XUJMDKETSA-N
- Sourire: CCCC[C@H]([C@H]([C@@H](OC(C[C@H](C(=O)O)CC(=O)O)=O)C[C@H](C[C@@H](CCCC[C@@H](C[C@H]([C@H](NC(=O)C)C)O)O)O)C)OC(C[C@H](C(=O)O)CC(=O)O)=O)C
Propriétés calculées
- Qualité précise: 763.39903486g/mol
- Masse isotopique unique: 763.39903486g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 53
- Nombre de liaisons rotatives: 32
- Complexité: 1180
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2
- Surface topologique des pôles: 292Ų
1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- Littérature connexe
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
117415-48-2 (1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-) Produits connexes
- 2877649-37-9(N-{[4-fluoro-1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide)
- 1153056-30-4(N-(1-aminocyclohexyl)methyl-2,5-dichlorothiophene-3-sulfonamide)
- 2172071-24-6(9-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-5-oxa-2,8-diazaspiro3.5nonane)
- 2680672-32-4(benzyl N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate)
- 2171583-98-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid)
- 1804352-59-7(3-(Bromomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 76-84-6(Triphenyl methanol)
- 422527-05-7(6-chloro-3-(3-methoxypropyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)
- 569685-48-9(3-Cyclopropoxy-4-hydroxybenzaldehyde)
- 1156039-78-9(4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
